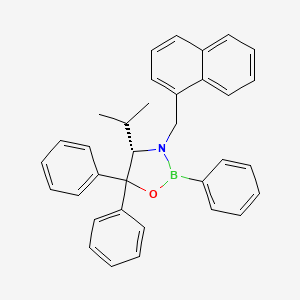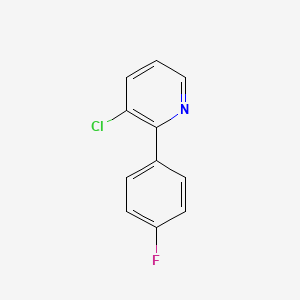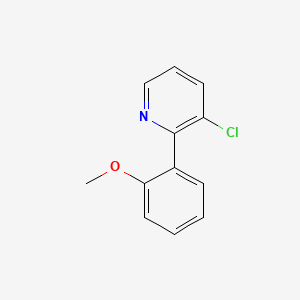
1-(4-Bromobutyl)piperidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutyl)piperidine hydrobromide is a chemical compound with the CAS Number: 98950-59-5 . It has a molecular weight of 301.06 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18BrN.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-9H2;1H . The InChI Key is CIGDJCBHNAGUNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 301.06 .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives, including compounds structurally related to 1-(4-Bromobutyl)piperidine hydrobromide, have been extensively studied for their pharmacological properties. These compounds are integral in developing treatments for neurological disorders, showcasing significant potential in Alzheimer's disease therapy. For instance, Donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor used for treating mild-to-moderate Alzheimer's disease, demonstrating the therapeutic relevance of piperidine structures in neuropharmacology (Román & Rogers, 2004).
Pharmacological Properties and Biological Activities
Piperidine alkaloids from plants such as Pinus and related genera have been identified for their medicinal importance. These alkaloids, including piperidine derivatives, have been found to possess various therapeutic benefits, illustrating the broad spectrum of pharmacological activities potentially relevant to compounds like this compound. Such activities include significant improvement in cognition and potential therapeutic benefits for neurological conditions beyond Alzheimer's disease, highlighting the importance of piperidine derivatives in drug research (Singh et al., 2021).
Chemical and Synthetic Applications
The chemical properties and synthetic applications of piperidine derivatives have been a focal point of research, underscoring their role in developing novel therapeutic agents. Piperazine, a structurally related compound to piperidine, has seen varied therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. This versatility demonstrates the potential chemical and synthetic utility of piperidine derivatives, including this compound, in creating pharmacologically active molecules (Rathi et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Wirkmechanismus
Biochemical Pathways
Piperidine derivatives have been reported to influence several signaling pathways, including nf-κb and pi3k/aκt, which are involved in cancer progression .
Result of Action
Eigenschaften
IUPAC Name |
1-(4-bromobutyl)piperidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGDJCBHNAGUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309276.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)
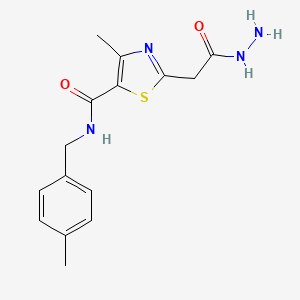
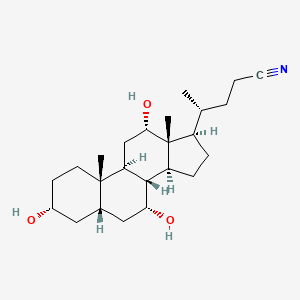
amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
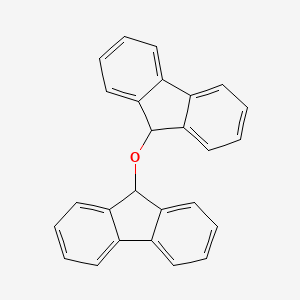
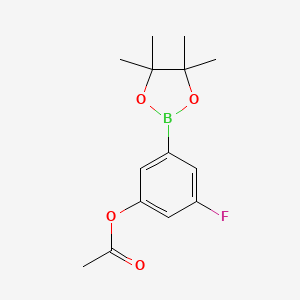
![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)
